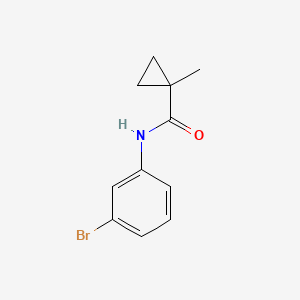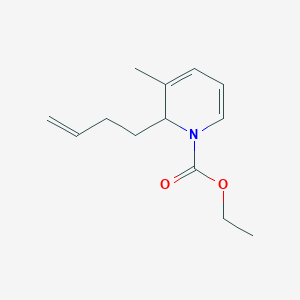
Ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an ethyl ester group, a but-3-en-1-yl chain, and a methyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate typically involves the reaction of 3-methylpyridine with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions generally include refluxing the mixture in an appropriate solvent like acetonitrile or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper salts can be employed to facilitate the reactions, and the use of automated systems ensures precise control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate can be compared with other pyridine derivatives such as:
Ethyl 3-methylpyridine-1(2H)-carboxylate: Lacks the but-3-en-1-yl chain, resulting in different chemical properties and reactivity.
But-3-en-1-yl 3-methylpyridine-1(2H)-carboxylate:
3-Methylpyridine-1(2H)-carboxylate derivatives: Various substitutions on the pyridine ring can lead to a wide range of biological activities and industrial uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.
Eigenschaften
CAS-Nummer |
99240-26-3 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
ethyl 2-but-3-enyl-3-methyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-4-6-9-12-11(3)8-7-10-14(12)13(15)16-5-2/h4,7-8,10,12H,1,5-6,9H2,2-3H3 |
InChI-Schlüssel |
ZEEGUCJALRBLFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C=CC=C(C1CCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Methylphenyl)sulfanyl]pyridin-2(1H)-one](/img/structure/B14339961.png)
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14339973.png)
![1,2-Ethanediamine, N-(2-aminoethyl)-N'-[(4-ethenylphenyl)methyl]-](/img/structure/B14339975.png)
![2-[3-Oxo-5-(trimethylsilyl)pent-4-yn-1-yl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14339979.png)
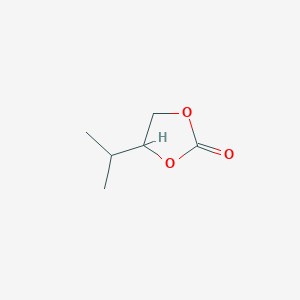
![1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine](/img/structure/B14339991.png)

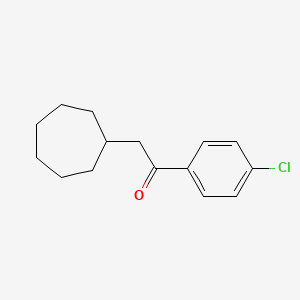
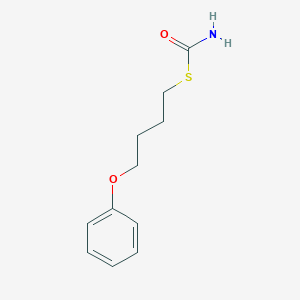
![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)

